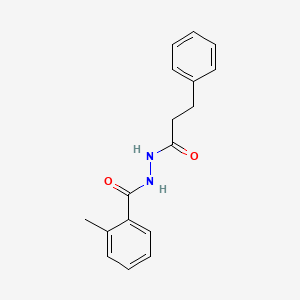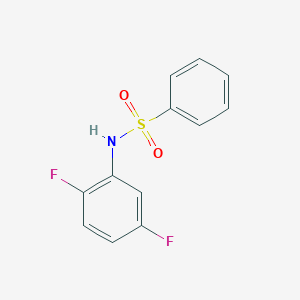
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide, also known as MPBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBH is a derivative of benzohydrazide and has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
科学研究应用
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. This compound has also been shown to exhibit anti-tumor effects, making it a potential candidate for cancer therapy. Additionally, this compound has been found to possess anti-oxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide is not fully understood, but it is believed to exert its biological effects through various pathways. This compound has been found to inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, this compound has been found to scavenge free radicals and reduce oxidative stress, which may contribute to its anti-oxidant effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for therapeutic applications. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce oxidative stress and improve antioxidant status, which may contribute to its protective effects against oxidative stress-related diseases.
实验室实验的优点和局限性
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be easily synthesized using standard laboratory techniques and has a good yield and purity. This compound is also stable under normal laboratory conditions and has low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental setups.
未来方向
There are several future directions for research on 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide. One area of research could be the development of more efficient synthesis methods for this compound, which could improve its yield and purity. Another area of research could be the investigation of the mechanism of action of this compound, which could provide insights into its biological effects and potential therapeutic applications. Additionally, further studies could be conducted to evaluate the efficacy of this compound in animal models of various disease conditions, which could provide valuable information for its clinical development.
合成方法
The synthesis of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide can be achieved through a multi-step process involving the reaction of 2-methylbenzohydrazide with 3-phenylpropanoic acid. The reaction is catalyzed by a suitable acid catalyst, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and solvent extraction. The yield of this compound is typically around 70-80%, and the purity can be verified using spectroscopic techniques such as NMR and IR.
属性
IUPAC Name |
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-5-6-10-15(13)17(21)19-18-16(20)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHWGTMLVZHIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)
![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)


![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)



![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)


![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)

